1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)-
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Overview
Description
LAS-34823 is an alcohol metabolite.
Scientific Research Applications
Bronchodilatory and Anti-inflammatory Activity
1-Azoniabicyclo(2.2.2)octane derivatives have shown potential in the treatment of chronic obstructive pulmonary disease (COPD). A study by Yamashita et al. (2019) highlights the bronchodilatory and anti-inflammatory activities of these compounds. Specifically, a derivative named (R)-(-)-12 exhibited prolonged bronchodilatory activity and equal anti-inflammatory effects in mice, suggesting potential therapeutic benefits in COPD treatment.
Muscarinic Antagonists for COPD
Another study by Prat et al. (2009) discusses the development of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters, including 1-Azoniabicyclo(2.2.2)octane derivatives, as muscarinic antagonists. These compounds, particularly aclidinium bromide, show promise for inhaled treatment of COPD due to their potent antagonistic activity and minimal systemic exposure risk.
Chemical Reagent for Bromination
The compound has also been used as a chemical reagent in organic synthesis. Hajipour, Pourmousavi, and Ruoho (2006) Hajipour et al. (2006) examined 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide for the bromination of phenols, achieving good to excellent yields under mild conditions.
Application in Thioacetalization
In the field of organic chemistry, 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide was used by Pourmousavi and Hadavandkhani (2009) for thioacetalization of carbonyl compounds. This reagent offered an efficient and mild approach for protecting ketones under specific conditions.
Oxidation of Alcohols
The oxidation of alcohols to corresponding aldehydes and ketones using 1-Azoniabicyclo(2.2.2)octane derivatives has been a subject of study. Hajipour, Bagheri, and Ruoho (2005) Hajipour et al. (2005) demonstrated the effectiveness of 1-Butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate in this regard.
Electrophilic Fluorination
1-Azoniabicyclo(2.2.2)octane derivatives have also been explored as electrophilic fluorinating agents. Banks et al. (1997) Banks et al. (1997) discuss the use of bis(4-fluoro-1,4-diazoniabicyclo[2.2.2]oct-1-yl) derivatives for electrophilic fluorination, indicating a range of applications in organic synthesis.
properties
CAS RN |
1709021-07-7 |
---|---|
Product Name |
1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-(3-phenoxypropyl)-, (3R)- |
Molecular Formula |
C16H24NO2 |
Molecular Weight |
262.37 |
IUPAC Name |
(R)-3-hydroxy-1-(3-phenoxypropyl)quinuclidin-1-ium |
InChI |
InChI=1S/C16H24NO2/c18-16-13-17(10-7-14(16)8-11-17)9-4-12-19-15-5-2-1-3-6-15/h1-3,5-6,14,16,18H,4,7-13H2/q+1/t14?,16-,17?/m0/s1 |
InChI Key |
WQILVIJJDPSYPO-WIHSUSGWSA-N |
SMILES |
O[C@H]1C[N+]2(CCCOC3=CC=CC=C3)CCC1CC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LAS-34823; LAS 34823; LAS34823; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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